BenchChemオンラインストアへようこそ!

Amesergide

Serotonin receptor pharmacology 5-HT2 subtype selectivity Radioligand binding

Amesergide (developmental code LY-237733) is an orally active ergoline-lysergamide serotonin receptor antagonist developed by Eli Lilly that acts as a selective antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors (human Ki = 1.96–15.1 nM) and, via its major active metabolite 4-hydroxyamesergide, additionally antagonizes α2-adrenergic receptors (Ki = 13 nM). The compound reached Phase II clinical development for depression, erectile dysfunction, and premature ejaculation before discontinuation, and is structurally related to methysergide but possesses a distinct receptor occupancy profile and metabolic fate.

Molecular Formula C25H35N3O
Molecular Weight 393.6 g/mol
CAS No. 121588-75-8
Cat. No. B1665963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmesergide
CAS121588-75-8
Synonymsamesergide
LY 237733
LY-237733
LY237733
Molecular FormulaC25H35N3O
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESCC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5
InChIInChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18-,21-,23-/m1/s1
InChIKeyKEMOOQHMCGCZKH-JMUQELJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amesergide CAS 121588-75-8: Procurement-Relevant Pharmacological Profile and Comparator Landscape


Amesergide (developmental code LY-237733) is an orally active ergoline-lysergamide serotonin receptor antagonist developed by Eli Lilly that acts as a selective antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors (human Ki = 1.96–15.1 nM) and, via its major active metabolite 4-hydroxyamesergide, additionally antagonizes α2-adrenergic receptors (Ki = 13 nM) [1]. The compound reached Phase II clinical development for depression, erectile dysfunction, and premature ejaculation before discontinuation, and is structurally related to methysergide but possesses a distinct receptor occupancy profile and metabolic fate [2]. Its ergoline scaffold, balanced 5-HT2 subtype engagement, and contribution of a long-lived active metabolite collectively differentiate it from non-ergoline 5-HT2 antagonists commonly used as research tools.

Why Generic 5-HT2 Antagonist Substitution Fails: Amesergide's Pharmacological Specificity


Compounds within the 5-HT2 antagonist class exhibit profoundly different receptor-subtype selectivity profiles, metabolic fates, and functional outcomes that preclude interchangeable use in research or clinical investigation. Amesergide's balanced high affinity across 5-HT2A, 5-HT2B, and 5-HT2C subtypes (Ki ratios spanning only ~8-fold) contrasts sharply with ketanserin (~40-fold 5-HT2A-preferring), MDL 100907/volinanserin (>200-fold 5-HT2A-selective), and pimavanserin (~5-fold 5-HT2A-preferring with inverse agonist activity) [1]. Furthermore, amesergide's active metabolite 4-hydroxyamesergide sustains 5-HT2 receptor blockade for ≥24 hours in ex vivo models—a pharmacokinetic feature absent from shorter-acting comparators like ketanserin [2]. These receptor-occupancy, temporal, and functional differences mean that substituting a selective 5-HT2A tool compound for amesergide will fail to recapitulate the same central pharmacodynamic signature observed in human target-engagement studies [3].

Amesergide CAS 121588-75-8: Quantitative Comparator Evidence for Differentiated Procurement


Balanced 5-HT2A/2B/2C Affinity Profile Versus Selectivity-Skewed 5-HT2 Antagonists

Amesergide exhibits a relatively balanced high-affinity blockade across all three 5-HT2 receptor subtypes in human cloned receptor assays, whereas the widely used comparator compounds ketanserin, MDL 100907 (volinanserin), and pimavanserin each display marked selectivity skew. Specifically, amesergide binds human 5-HT2A (Ki = 15.1 nM), 5-HT2B (Ki = 1.96 nM), and 5-HT2C (Ki = 6.27 nM) with an affinity range spanning only ~8-fold [1]. In contrast, ketanserin shows >40-fold selectivity for 5-HT2A (Ki = 2.5 nM) over 5-HT2C (Ki = 100 nM); MDL 100907 is >200-fold selective for 5-HT2A (Ki = 0.36 nM) over 5-HT2C (Ki = 88 nM); and pimavanserin, while numerically balanced at the binding level (5-HT2A Ki = 0.087 nM; 5-HT2C Ki = 0.44 nM), acts as a functional inverse agonist rather than a neutral antagonist at 5-HT2A [2]. This balanced antagonist profile is pharmacologically unique among ergoline-derived 5-HT2 ligands and may be required for experimental paradigms where simultaneous, equipotent blockade of 5-HT2A, 5-HT2B, and 5-HT2C is the intended independent variable.

Serotonin receptor pharmacology 5-HT2 subtype selectivity Radioligand binding Cloned human receptors

24-Hour Sustained 5-HT2 Receptor Blockade via Active Metabolite 4-Hydroxyamesergide: Temporal Differentiation from Ketanserin

Amesergide delivers sustained 5-HT2 receptor antagonism persisting for at least 24 hours after a single oral dose, a temporal feature driven by its major active metabolite 4-hydroxyamesergide that is not shared by shorter-acting 5-HT2 antagonists such as ketanserin. In ex vivo studies using rabbit platelet 5-HT2 receptors, amesergide (3.0 mg/kg p.o.) produced marked antagonism at both 1 hour and 24 hours post-administration [1]. Mechanistically, 4-hydroxyamesergide was shown to possess 5-HT2 receptor affinity equal to or greater than the parent compound in vitro (vascular 5-HT2 blockade and 5-HT-amplified ADP-induced platelet aggregation), and was approximately 3-fold more potent than amesergide in inhibiting the pressor response to intravenous 5-HT in rats in vivo [2]. After oral administration, 4-hydroxyamesergide exhibited a similar or slightly greater duration of activity than the parent molecule, and also blocked central 5-HT2 receptors as measured by inhibition of quipazine-induced corticosterone elevation [2]. Ketanserin, by contrast, lacks a comparably potent long-lived active metabolite and exhibits a terminal half-life of approximately 18 hours in humans with functional antagonism waning substantially within 12–24 hours in preclinical models.

Duration of action Active metabolite pharmacology Ex vivo platelet assay Pharmacokinetic-pharmacodynamic correlation

Complete Attenuation of Human Central 5-HT2A/2C-Mediated Prolactin Response: In Vivo Target Engagement Evidence

Amesergide is one of a limited number of 5-HT2 antagonists with published human in vivo central target-engagement data, demonstrating complete blockade of the prolactin response to d-fenfluramine—a pharmacodynamic biomarker directly reflecting hypothalamic 5-HT2A/2C receptor activation. In a placebo-controlled crossover study, pretreatment of eight healthy male volunteers with amesergide (50 mg/day for 3 days) completely blocked the prolactin (PRL) response to oral d-fenfluramine challenge (0.5 mg/kg) in all subjects [1]. The authors noted that these data are consistent with previous findings using the 5-HT2A/2C antagonist ritanserin, which also produced complete blockade of the d-fenfluramine-induced PRL response, and concluded that the PRL response to d-fenfluramine in humans is largely mediated by 5-HT2A/2C receptor activation [1]. This human neuroendocrine evidence confirms that amesergide achieves functionally meaningful central nervous system 5-HT2 receptor occupancy at clinically tolerated doses—a level of pharmacodynamic validation that is not available for many commonly used 5-HT2 research tool compounds such as MDL 100907, for which human central occupancy data remain sparse.

Human neuroendocrine challenge Central 5-HT2 receptor occupancy Prolactin biomarker d-Fenfluramine

Behavioral Efficacy in Dizocilpine-Induced Hyperlocomotion: Direct Three-Way Comparison with Ritanserin and Ketanserin

In a head-to-head behavioral pharmacology study, amesergide, ritanserin, and ketanserin were directly compared for their ability to attenuate dizocilpine (MK-801)-induced hyperlocomotion in mice, a model with translational relevance to schizophrenia. All three 5-HT2 antagonists significantly attenuated the locomotor response to dizocilpine (0.6 mg/kg) [1]. Amesergide was effective at doses of 0.3–1.25 mg/kg s.c., ritanserin at 0.06–0.25 mg/kg s.c., and ketanserin at 0.03–0.12 mg/kg s.c. [1]. Notably, while the three compounds showed comparable efficacy in attenuating the behavioral activation component, haloperidol and clozapine were more effective than all three 5-HT2 antagonists at suppressing dizocilpine-induced c-fos and hsp-70 immediate-early gene expression in the posterior cingulate cortex, revealing a dissociation between behavioral and molecular pharmacodynamic endpoints that was consistent across the three 5-HT2 antagonists tested [1]. This dataset uniquely positions amesergide within a three-way comparison framework, confirming that despite differences in receptor-subtype selectivity and chemical scaffold, these 5-HT2 antagonists produce qualitatively similar behavioral attenuation in the NMDA receptor hypofunction paradigm.

NMDA receptor hypofunction model Locomotor activity Antipsychotic screening 5-HT2 antagonist behavioral pharmacology

α2-Adrenergic Receptor Antagonism via Active Metabolite: NaSSA-Like Pharmacological Signature Distinct from Pure 5-HT2 Antagonists

A distinguishing pharmacological feature of amesergide relative to most comparator 5-HT2 antagonists is the contribution of its active metabolite 4-hydroxyamesergide as a potent α2-adrenergic receptor antagonist (Ki = 13 nM), which confers a receptor-binding profile resembling that of noradrenergic and specific serotonergic antidepressants (NaSSAs) such as mirtazapine [1]. The parent compound amesergide itself exhibits moderate affinity at α2-adrenergic receptors (Ki = 50 nM in rat), but the 4-hydroxy metabolite is approximately 4-fold more potent at this target [1]. This dual 5-HT2 + α2-adrenergic antagonism through the parent–metabolite pair is mechanistically significant because α2-adrenergic autoreceptor and heteroreceptor blockade disinhibits both noradrenergic and serotonergic neurotransmission—a mechanism believed to contribute to antidepressant efficacy for mirtazapine [2]. In contrast, ketanserin (minimal α2 affinity), MDL 100907 (highly 5-HT2A-selective, negligible α2 activity), and pimavanserin (no meaningful activity at adrenergic receptors) lack this additional noradrenergic component [3]. Moreover, amesergide has negligible affinity at histamine H1 and muscarinic acetylcholine receptors (Ki > 10,000 nM for both), distinguishing it from mirtazapine itself, which carries significant H1-mediated sedation and weight gain liability [1].

α2-Adrenergic antagonism Active metabolite pharmacology NaSSA antidepressant mechanism Receptor profiling

Amesergide CAS 121588-75-8: Evidence-Backed Research and Industrial Application Scenarios


Neuroscience Studies Requiring Balanced 5-HT2A/2B/2C Blockade Without Subtype Bias

When an experimental paradigm demands simultaneous, equipotent pharmacological blockade of all three 5-HT2 receptor subtypes—for instance, to dissect the collective contribution of 5-HT2A, 5-HT2B, and 5-HT2C signaling to a behavioral or neurochemical endpoint—amesergide's affinity spread of only ~8-fold across subtypes makes it uniquely suitable, whereas ketanserin (40-fold 5-HT2A-preferring) or MDL 100907 (>200-fold 5-HT2A-selective) would leave 5-HT2B and 5-HT2C signaling disproportionately intact [1]. This balanced profile is directly evidenced by the compound's human Ki values (5-HT2A = 15.1 nM; 5-HT2B = 1.96 nM; 5-HT2C = 6.27 nM) reported in cloned human receptor assays [1].

Chronic In Vivo Dosing Protocols Requiring Once-Daily Stable 5-HT2 Receptor Occupancy

For chronic behavioral or cardiovascular pharmacology studies where fluctuating receptor occupancy introduces variability, amesergide's active metabolite 4-hydroxyamesergide provides sustained 5-HT2 receptor blockade for ≥24 hours after a single oral dose, as demonstrated by ex vivo rabbit platelet 5-HT2 antagonism persisting from 1 to 24 hours post-administration of 3.0 mg/kg p.o. [2]. This pharmacokinetic-pharmacodynamic durability eliminates the need for multiple daily dosing or continuous infusion that would be required with shorter-acting 5-HT2 antagonists such as ketanserin.

Human Translational Neuroendocrine Challenge Studies Requiring Validated Central Target Engagement

Investigators designing human experimental medicine studies involving serotonergic neuroendocrine challenge paradigms (e.g., d-fenfluramine-induced prolactin release as a biomarker of central 5-HT2A/2C receptor function) can select amesergide with the assurance that its central target engagement has been quantitatively validated: 50 mg/day for 3 days completely abolished the prolactin response to d-fenfluramine (0.5 mg/kg PO) in 100% of healthy volunteers tested [3]. This human pharmacodynamic validation distinguishes amesergide from many preclinical 5-HT2 tool compounds for which human brain occupancy data are absent.

Preclinical Investigation of NaSSA-Like Mechanisms Without Sedative or Metabolic Confounds

Amesergide, through its parent–metabolite pair, delivers a dual 5-HT2 + α2-adrenergic antagonist profile reminiscent of the marketed NaSSA antidepressant mirtazapine, yet with negligible binding at histamine H1 and muscarinic acetylcholine receptors (Ki > 10,000 nM for both) [4]. This pharmacological selectivity permits interrogation of the combined serotonergic–noradrenergic mechanism in animal models of depression or anxiety without the confounding sedative, hyperphagic, and weight-gain effects driven by mirtazapine's potent H1 receptor occupancy, thereby producing cleaner mechanistic datasets.

Quote Request

Request a Quote for Amesergide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.